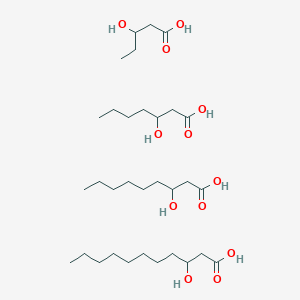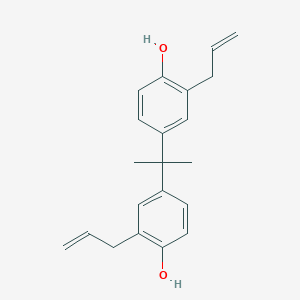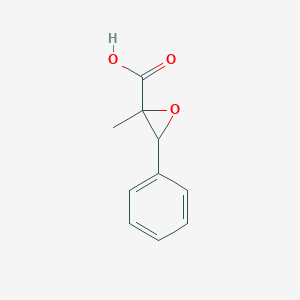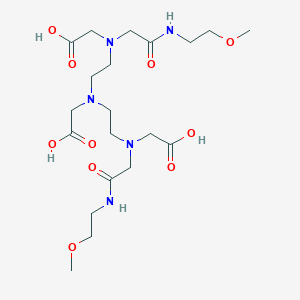
2-Methylpentane-2,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentane-2,4-diyl diacetate is an organic compound with the molecular formula C10H18O4. It is a derivative of 2-Methyl-2,4-pentanediol, where both hydroxyl groups are acetylated. This compound is a colorless liquid with a mild, sweetish odor and is used in various industrial and laboratory applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylpentane-2,4-diyl diacetate can be synthesized through the acetylation of 2-Methyl-2,4-pentanediol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of 2-Methyl-2,4-pentanediol and acetic anhydride through a reactor packed with a solid acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water or aqueous base to yield 2-Methyl-2,4-pentanediol and acetic acid.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Reduction: The compound can be reduced to 2-Methyl-2,4-pentanediol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide, room temperature to reflux.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature to reflux.
Major Products Formed:
Hydrolysis: 2-Methyl-2,4-pentanediol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 2-Methyl-2,4-pentanediol.
Applications De Recherche Scientifique
2-Methylpentane-2,4-diyl diacetate is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other esters and diols.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed hydrolysis and esterification reactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to undergo hydrolysis and release active compounds.
Industry: The compound is used as a solvent and plasticizer in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methylpentane-2,4-diyl diacetate primarily involves its hydrolysis to release 2-Methyl-2,4-pentanediol and acetic acid. The hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released 2-Methyl-2,4-pentanediol can then participate in various biochemical and chemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
2-Methyl-2,4-pentanediol: The parent compound, which is a diol and lacks the acetyl groups.
2-Methyl-2,4-pentanediol monoacetate: A partially acetylated derivative with only one hydroxyl group acetylated.
Hexylene glycol: Another name for 2-Methyl-2,4-pentanediol, often used interchangeably.
Uniqueness: 2-Methylpentane-2,4-diyl diacetate is unique due to its dual acetylation, which imparts different chemical properties compared to its parent compound and other similar diols. The acetyl groups make it more hydrophobic and less reactive towards certain nucleophiles, which can be advantageous in specific industrial and research applications.
Propriétés
Numéro CAS |
1637-24-7 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(4-acetyloxy-4-methylpentan-2-yl) acetate |
InChI |
InChI=1S/C10H18O4/c1-7(13-8(2)11)6-10(4,5)14-9(3)12/h7H,6H2,1-5H3 |
Clé InChI |
PTPLKZHLDXVIBT-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
| 1637-24-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


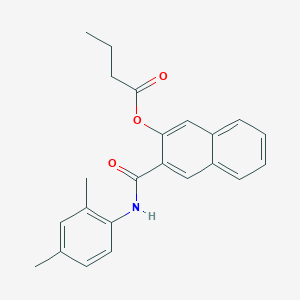

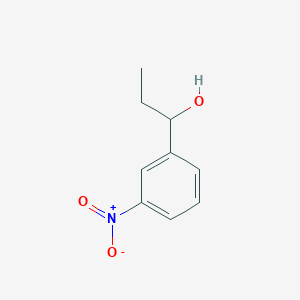
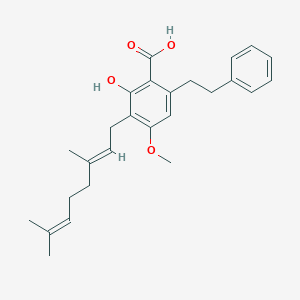
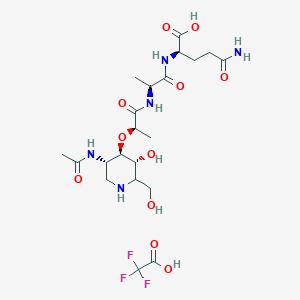
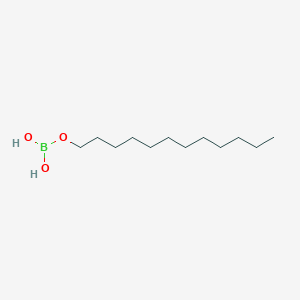

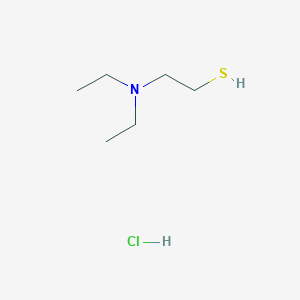
![[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B162495.png)

